2-(Bromomethyl)-4-(trifluoromethyl)oxolane
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Overview
Description
2-(Bromomethyl)-4-(trifluoromethyl)oxolane is an organic compound that features both bromomethyl and trifluoromethyl functional groups attached to an oxolane ring. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-4-(trifluoromethyl)oxolane typically involves the bromination of a suitable oxolane precursor. One common method is the radical bromination of 4-(trifluoromethyl)oxolane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-4-(trifluoromethyl)oxolane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxolane derivatives or reduction to remove the bromine atom.
Radical Reactions: The trifluoromethyl group can participate in radical reactions, especially under photochemical conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include hydroxide ions, alkoxides, and amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted oxolanes with various functional groups replacing the bromine atom.
Oxidation: Products include oxolane derivatives with additional oxygen-containing functional groups.
Reduction: Products include dehalogenated oxolanes.
Scientific Research Applications
2-(Bromomethyl)-4-(trifluoromethyl)oxolane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, especially in the development of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-4-(trifluoromethyl)oxolane involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological activity. The trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability, enhancing its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-4-(trifluoromethyl)oxolane
- 2-(Bromomethyl)-4-(difluoromethyl)oxolane
- 2-(Bromomethyl)-4-(trifluoromethyl)tetrahydrofuran
Uniqueness
2-(Bromomethyl)-4-(trifluoromethyl)oxolane is unique due to the combination of bromomethyl and trifluoromethyl groups on the oxolane ring. This combination imparts distinct reactivity and physicochemical properties, making it valuable for specific applications in synthetic chemistry and material science .
Properties
IUPAC Name |
2-(bromomethyl)-4-(trifluoromethyl)oxolane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrF3O/c7-2-5-1-4(3-11-5)6(8,9)10/h4-5H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTAEYBIQOBDOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC1CBr)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2060037-59-2 |
Source
|
Record name | 2-(bromomethyl)-4-(trifluoromethyl)oxolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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